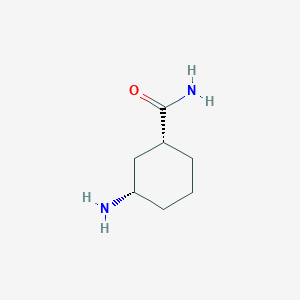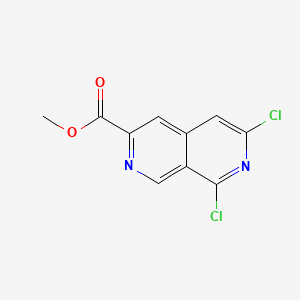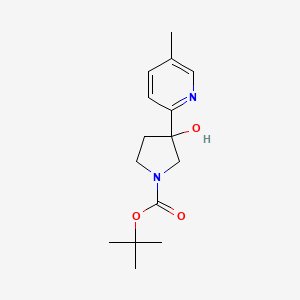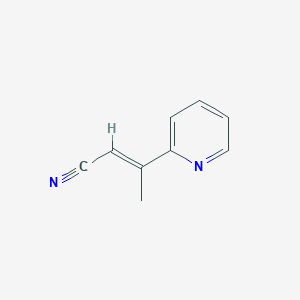
(2E)-3-(Pyridin-2-YL)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(Pyridin-2-YL)but-2-enenitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring attached to a but-2-enenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Pyridin-2-YL)but-2-enenitrile typically involves the reaction of pyridin-2-ylmagnesium bromide with but-2-enenitrile under controlled conditions. The reaction is usually carried out in anhydrous ether as a solvent, with the addition of a catalytic amount of copper(I) iodide to facilitate the Grignard reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purer products.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(Pyridin-2-YL)but-2-enenitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(Pyridin-2-YL)but-2-enenitrile has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2E)-3-(Pyridin-2-YL)but-2-enenitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-pyridyl aniline
Quinazolinone derivatives
Pyridine-2-carboxaldehyde
2-pyridylmethanol
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(E)-3-pyridin-2-ylbut-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-5,7H,1H3/b8-5+ |
Clave InChI |
XETFGJPLMRNLMS-VMPITWQZSA-N |
SMILES isomérico |
C/C(=C\C#N)/C1=CC=CC=N1 |
SMILES canónico |
CC(=CC#N)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
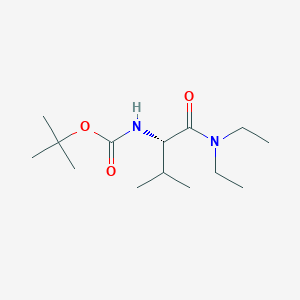

![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)



